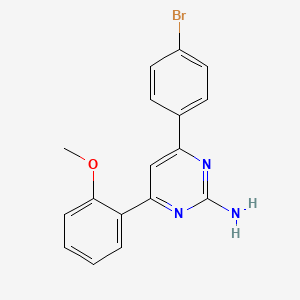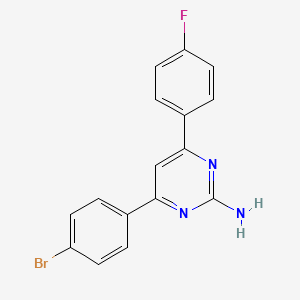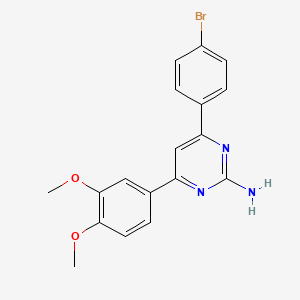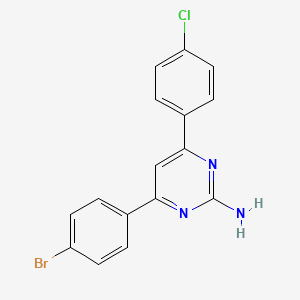
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, also known as BMPA, is a small molecule that has been studied as a potential therapeutic agent for a variety of diseases. BMPA is a member of the pyrimidin-2-amine family, which is a class of compounds that has been studied extensively in the fields of medicinal chemistry and drug discovery. BMPA has a unique structure that offers several advantages over other small molecules, including its ability to bind to a variety of receptors, its low toxicity, and its relative stability in the body.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied extensively in the fields of medicinal chemistry and drug discovery. It has been used in various scientific research applications, such as the study of enzyme inhibition, receptor binding, and drug metabolism. 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has also been used in the study of cancer and other diseases, as well as in the development of new therapeutic agents.
Mécanisme D'action
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine binds to a variety of receptors, including the androgen receptor, the progesterone receptor, and the estrogen receptor. It has also been shown to have an inhibitory effect on the enzyme aromatase, which is involved in the synthesis of estrogen. By binding to these receptors and inhibiting aromatase, 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can affect the regulation of hormones in the body.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and to have an anti-tumor effect in animal models. It has also been shown to have an effect on the metabolism of fatty acids, which can lead to weight loss. In addition, 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to have an effect on the regulation of hormones, which can lead to changes in reproductive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its low toxicity, its ability to bind to a variety of receptors, and its relative stability in the body. The main limitation of using 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments is that it is not as widely available as some other compounds, which can make it difficult to obtain in large quantities.
Orientations Futures
Future research on 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could focus on its potential therapeutic applications, such as its use in the treatment of cancer and other diseases. Additionally, further research could be conducted on the mechanism of action of 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, as well as its effects on hormone regulation and metabolism. Additionally, further research could be conducted on the synthesis of 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, in order to make it more widely available. Finally, further research could be conducted on the development of new therapeutic agents based on 4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine.
Méthodes De Synthèse
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized in several ways. One approach is a multi-step synthesis that involves the reaction of 4-bromobenzaldehyde and 2-methoxybenzaldehyde, followed by the condensation of the resulting product with pyrimidine. Another approach is a one-step synthesis that involves the direct reaction of 4-bromobenzaldehyde, 2-methoxybenzaldehyde, and pyrimidine. This approach is more efficient and requires fewer steps than the multi-step synthesis.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-16-5-3-2-4-13(16)15-10-14(20-17(19)21-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWZLOUJKOCGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














